Salmeterol

Pharmacology Beta-Adrenoceptor Selectivity Safety Profile

Salmeterol (CAS 89365-50-4) is a selective long-acting β2-agonist (LABA) with a unique exo-site binding mechanism, enabling a 12-hour duration of action. Distinguished from short-acting agonists, it is essential for asthma and COPD maintenance therapy research. Its high lipophilicity (LogP ~3.06) makes it a model API for sustained-release pulmonary delivery systems. Ideal for R&D in respiratory pharmacology and formulation science.

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
CAS No. 89365-50-4
Cat. No. B1361061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmeterol
CAS89365-50-4
Synonymssalmeterol
salmeterol xinafoate
Serevent
Xinafoate, Salmeterol
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
InChIKeyGIIZNNXWQWCKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble
2.26e-03 g/L

Salmeterol (CAS 89365-50-4): A Long-Acting Beta2-Adrenoceptor Agonist (LABA) for Asthma and COPD Maintenance Therapy


Salmeterol is a small-molecule, highly potent and selective long-acting β2-adrenergic receptor agonist (LABA). It is distinguished from short-acting β2-agonists (SABAs) like salbutamol by its extended duration of action of approximately 12 hours, which is attributed to its unique molecular structure featuring a long, lipophilic side chain [1]. This side chain allows salmeterol to bind to an exo-site domain on the β2-adrenoceptor, resulting in prolonged bronchodilation and making it a cornerstone for maintenance therapy in persistent asthma and chronic obstructive pulmonary disease (COPD) [2].

Why Salmeterol Cannot Be Simply Substituted with Other LABAs or SABAs


Within the class of β2-adrenoceptor agonists, salmeterol exhibits a unique pharmacological profile that prevents its straightforward interchangeability with other agents. Its distinct physicochemical properties (e.g., high lipophilicity) and unique exo-site binding mechanism drive a specific combination of a slow onset, a long duration of action (~12h), and high β2-selectivity that differs markedly from both short-acting β2-agonists (SABAs) like salbutamol/albuterol and other LABAs like formoterol [1]. Clinically, this translates to differences in trough FEV1 improvements [2] and safety profiles that are not universally shared across the class, thereby requiring direct, quantitative comparison for informed scientific and procurement decisions.

Quantitative Differentiation of Salmeterol: Evidence for Scientific and Procurement Decisions


Enhanced β2-Adrenoceptor Selectivity of Salmeterol Over Albuterol

Salmeterol exhibits significantly greater selectivity for the β2-adrenoceptor over the β1-adrenoceptor compared to albuterol. This is a critical differentiator as β1-receptor activation in the heart is a primary driver of cardiovascular side effects. In vitro studies demonstrate that salmeterol's selectivity for β2 over β1 receptors is at least 50-fold higher than that of albuterol [1]. Another source reports a β2/β1 activity ratio of 50,000:1 for salmeterol, compared to 650:1 for albuterol [2].

Pharmacology Beta-Adrenoceptor Selectivity Safety Profile

Extended Duration of Bronchodilation with Salmeterol vs. Salbutamol

A key differentiation for salmeterol as a maintenance therapy is its 12-hour duration of action, which is significantly longer than that of short-acting β2-agonists (SABAs) like salbutamol (albuterol). This directly influences dosing frequency and patient convenience. The duration of action for salbutamol is reported to be 4-6 hours [1][2]. In contrast, salmeterol provides bronchodilation that is sustained for approximately 12 hours [3].

Pharmacodynamics Duration of Action Therapeutic Regimen

Comparative Trough FEV1 Improvement in COPD: Salmeterol vs. Formoterol

In a network meta-analysis of long-acting β2-agonists (LABAs) as monotherapy for COPD, salmeterol 50 µg twice daily (BID) demonstrated statistically significant superiority in improving trough forced expiratory volume in 1 second (FEV1) compared to formoterol 12 µg BID and olodaterol 5 µg once daily at 12 weeks [1].

COPD Efficacy Lung Function Trough FEV1

Slow Onset of Action of Salmeterol Compared to Formoterol and Salbutamol

Unlike formoterol and salbutamol, which have a rapid onset of bronchodilation, salmeterol exhibits a slower onset of action. This is a direct consequence of its exo-site binding mechanism and high lipophilicity. In a clinical study, formoterol produced a mean increase in specific airway conductance (sGaw) of 44% after 1 minute, while salmeterol's increase at 3 minutes was 16% [1]. Another study showed that at 3 minutes post-dose, formoterol provided greater bronchodilation than salmeterol [2].

Onset of Action Pharmacodynamics Bronchodilation

Optimal Research and Industrial Applications for Salmeterol Based on Differentiated Profile


Procurement for Maintenance Therapy in Asthma and COPD

Due to its validated 12-hour duration of action [1] and superior trough FEV1 improvement over formoterol in COPD [2], salmeterol is the preferred LABA component for long-term, twice-daily maintenance inhalers, particularly when combined with an inhaled corticosteroid (ICS) for persistent asthma or as monotherapy for COPD. Procurement decisions should prioritize salmeterol for these maintenance regimens.

Research Model for Studying Biased Agonism and Prolonged Signaling

Salmeterol's unique exo-site binding mechanism and high lipophilicity [1] make it a valuable tool compound for research into β2-adrenoceptor pharmacology. It can be used to investigate the molecular basis of prolonged receptor activation and biased signaling, particularly in studies differentiating between the signaling profiles of partial agonists (salmeterol) and full agonists (formoterol) [2].

Development of Novel Sustained-Release Inhalation Formulations

The physicochemical property of high lipophilicity (calculated LogP of 3.06 [1]), which drives salmeterol's long duration of action, makes it a model active pharmaceutical ingredient (API) for the design and testing of novel sustained-release pulmonary drug delivery systems, such as mucoadhesive solid lipid microparticles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salmeterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.